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molecular formula C9H12N2 B8011780 Indan-1,4-diamine

Indan-1,4-diamine

Cat. No. B8011780
M. Wt: 148.20 g/mol
InChI Key: FYDSNMUXGSWXQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07598417B2

Procedure details

A solution of 4-nitro-indan-1-one O-methyl-oxime (5.31 g, 25.75 mmol) in 50 mL of TFA was mixed with Pd/C (150 mg) and hydrogenated at 50 psi for 14 hours. The resulting mixture was filtered through a pad of celite and the filtrate was concentrated to give the crude title compound, which was used in the next step without further purification. Spectroscopic data: 1H NMR (300 MHz, DMSO-d6) δ 1.90-2.03 (m, 1H), 2.41-2.53 (m, 3H), 2.63-3.18 (m, 2H), 4.65-4.75 (m, 1H), 7.00-7.13 (m, 1H), 7.18-7.27 (m, 2H), 8.31 (s, 2H).
Name
4-nitro-indan-1-one O-methyl-oxime
Quantity
5.31 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[N:3]=[C:4]1[C:12]2[C:7](=[C:8]([N+:13]([O-])=O)[CH:9]=[CH:10][CH:11]=2)[CH2:6][CH2:5]1>C(O)(C(F)(F)F)=O.[Pd]>[CH:4]1([NH2:3])[C:12]2[CH:11]=[CH:10][CH:9]=[C:8]([NH2:13])[C:7]=2[CH2:6][CH2:5]1

Inputs

Step One
Name
4-nitro-indan-1-one O-methyl-oxime
Quantity
5.31 g
Type
reactant
Smiles
CON=C1CCC2=C(C=CC=C12)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
150 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(CCC=2C(=CC=CC12)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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